7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione
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Description
The compound “7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione” has a molecular formula of C22H29ClN6O2 and a molecular weight of 444.96 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The compound contains several functional groups, including a purine-2,6-dione group, a piperazine ring, and a chlorophenyl group . The exact 3D structure would require more sophisticated analysis such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Anti-Asthmatic Properties
Research has been conducted on xanthene derivatives similar to the given chemical, focusing on their vasodilatory activity to develop anti-asthmatic agents. These compounds, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, have shown significant pulmonary vasodilator activity, indicating potential applications in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Cardiovascular Activity
Derivatives of the compound under investigation have been synthesized and tested for their effects on the cardiovascular system, including electrocardiographic, antiarrhythmic, and hypotensive activity. These studies have identified compounds with strong prophylactic antiarrhythmic activity and observed hypotensive effects in certain derivatives, highlighting their potential utility in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Antibacterial Activity
A series of novel purine linked piperazine derivatives have been developed as potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, demonstrating significant antiproliferative effects against Mycobacterium tuberculosis, suggesting their application in developing new antibacterial agents (Konduri et al., 2020).
properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-15(2)7-8-27-9-11-28(12-10-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-5-4-6-17(23)13-16/h4-6,13,15H,7-12,14H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRIVUYXVFGFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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